molecular formula C8H13NO B1343358 4-Ethyl-3-oxohexanenitrile CAS No. 42124-67-4

4-Ethyl-3-oxohexanenitrile

Cat. No.: B1343358
CAS No.: 42124-67-4
M. Wt: 139.19 g/mol
InChI Key: GZELVNOQXIVSJK-UHFFFAOYSA-N
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Description

4-Ethyl-3-oxohexanenitrile is an organic compound with the molecular formula C8H13NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-oxohexanenitrile can be synthesized through a multi-step process involving the reaction of acetonitrile with n-butyllithium, followed by the addition of ethyl 2-ethylbutanoate. The reaction is carried out in tetrahydrofuran (THF) and hexane at low temperatures (-78°C to -45°C) to ensure the stability of the intermediates .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reactants used.

Scientific Research Applications

4-Ethyl-3-oxohexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-3-oxohexanenitrile involves its reactivity due to the presence of the nitrile group. This group can undergo various transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it is involved in, such as enzyme-catalyzed hydrolysis in biological systems.

Comparison with Similar Compounds

    3-Oxohexanenitrile: Lacks the ethyl group at the fourth position.

    4-Methyl-3-oxohexanenitrile: Has a methyl group instead of an ethyl group.

    4-Propyl-3-oxohexanenitrile: Contains a propyl group at the fourth position.

Uniqueness: 4-Ethyl-3-oxohexanenitrile is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in physical properties and chemical behavior compared to its analogs.

Properties

IUPAC Name

4-ethyl-3-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(4-2)8(10)5-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELVNOQXIVSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634588
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42124-67-4
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (56.6 ml, 1.6M solution in hexane, 90.6 mmol) in THF (60 ml) was added a solution of acetonitrile (3.71 g, 4.73 ml, 90.5 mmol) in THF (12 ml) slowly at a temperature between −78° C. and −70° C. Then a solution of ethyl 2-ethylbutanoate (6.52 g, 7.5 ml, 45.2 mmol) in THF (17 ml) was added and the reaction mixture was stirred for 1 h at −78° C. and for 1.5 h at −45° C. Then cold 2M HCl was added carefully to adjust the pH to 7. The mixture was extracted with DCM and the combined extracts were dried with MgSO4 and evaporated. The crude material was purified by chromatography (silica gel, heptane/EtOAc 9:1) to afford the title compound (6.29 g, 100%) as light yellow oil. MS (ESI): 138.3 (M−H)−.
Quantity
56.6 mL
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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